molecular formula C8H6FNO B1343829 4-fluoro-1H-indol-5-ol CAS No. 288386-04-9

4-fluoro-1H-indol-5-ol

Cat. No. B1343829
Key on ui cas rn: 288386-04-9
M. Wt: 151.14 g/mol
InChI Key: KYZNICPMZHBROC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08541432B2

Procedure details

1-Benzyloxy-2-fluoro-3-methyl-4-nitrobenzene (5 g, 19 mmol) is dissolved N,N-dimethylformamide dimethyl acetal (15 mL) and heated in a microwave reactor at 180° C. in a sealed vial for 1 hour. The solution is then concentrated under reduced pressure. The resulting residue is dissolved in THF and Pd/C (1.0 g, 10%, 0.95 mmol) is added. The mixture is stirred under a hydrogen atmosphere at room temperature for 16 h before being filtered through a pad of Celite® and concentrated. The residue is separated by FCC (EtOAc/heptane from 0 to 40%) to give 4-fluoro-1H-indol-5-ol (1.5 g, 52% yield). MS (ESI) m/z 152.1 (M+1); 1H NMR (400 MHz, DMSO-d6) δ ppm 11.02 (br. s., 1H), 8.79 (s, 1H), 7.26 (t, J=2.78 Hz, 1H), 7.00 (d, J=8.59 Hz, 1H), 6.75 (t, J=8.46 Hz, 1H), 6.34 (m, 1 H).
Name
1-Benzyloxy-2-fluoro-3-methyl-4-nitrobenzene
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Name
Quantity
1 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:8][C:9]1[CH:14]=[CH:13][C:12]([N+:15]([O-])=O)=[C:11]([CH3:18])[C:10]=1[F:19])C1C=CC=CC=1.[CH3:20]OC(OC)N(C)C>[Pd]>[F:19][C:10]1[C:9]([OH:8])=[CH:14][CH:13]=[C:12]2[C:11]=1[CH:18]=[CH:20][NH:15]2

Inputs

Step One
Name
1-Benzyloxy-2-fluoro-3-methyl-4-nitrobenzene
Quantity
5 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=C(C(=C(C=C1)[N+](=O)[O-])C)F
Name
Quantity
15 mL
Type
reactant
Smiles
COC(N(C)C)OC
Step Two
Name
Quantity
1 g
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
180 °C
Stirring
Type
CUSTOM
Details
The mixture is stirred under a hydrogen atmosphere at room temperature for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The solution is then concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The resulting residue is dissolved in THF
FILTRATION
Type
FILTRATION
Details
before being filtered through a pad of Celite®
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue is separated by FCC (EtOAc/heptane from 0 to 40%)

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
FC1=C2C=CNC2=CC=C1O
Measurements
Type Value Analysis
AMOUNT: MASS 1.5 g
YIELD: PERCENTYIELD 52%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.